molecular formula C11H7BrO4 B11844122 4-Bromo-2-oxo-2H-chromen-3-yl acetate

4-Bromo-2-oxo-2H-chromen-3-yl acetate

Cat. No.: B11844122
M. Wt: 283.07 g/mol
InChI Key: QZEGANMZMQHMPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-oxo-2H-chromen-3-yl acetate is a brominated coumarin derivative characterized by a 4-bromo substituent on the coumarin core and an acetate ester at the 3-position. Coumarins are aromatic oxygen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and fluorescence imaging.

Synthesis: The compound is synthesized via esterification of 4-bromo-3-hydroxycoumarin with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) and a polar aprotic solvent (e.g., dichloromethane) . This method mirrors the synthesis of related 3-acetoxycoumarins, yielding products in quantitative yields under optimized conditions .

Structural Features: X-ray crystallography reveals that the coumarin core adopts a planar conformation, with the bromine atom and acetate group influencing intermolecular interactions. Quantum chemical calculations (e.g., DFT) further elucidate electronic properties, such as charge distribution and frontier molecular orbitals, which are critical for understanding reactivity .

Properties

Molecular Formula

C11H7BrO4

Molecular Weight

283.07 g/mol

IUPAC Name

(4-bromo-2-oxochromen-3-yl) acetate

InChI

InChI=1S/C11H7BrO4/c1-6(13)15-10-9(12)7-4-2-3-5-8(7)16-11(10)14/h2-5H,1H3

InChI Key

QZEGANMZMQHMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2OC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-oxo-2H-chromen-3-yl acetate typically involves the acylation of 4-bromo-2-oxo-2H-chromen-3-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-Bromo-2-oxo-2H-chromen-3-yl acetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-oxo-2H-chromen-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-oxo-2H-chromen-3-yl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Oxo-2H-chromen-3-yl Propionate

  • Synthesis : Utilizes propionyl chloride instead of acetic anhydride. The longer alkyl chain (propionate vs. acetate) marginally increases hydrophobicity (logP = 2.1 vs. 1.8) and melting point (MP = 145–147°C vs. 132–134°C for the acetate) .
  • Fluorescence : Propionate derivatives exhibit blue-shifted emission (λem = 420 nm) compared to acetates (λem = 435 nm), attributed to electronic effects of the ester group .

3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

  • Structure : Bromine at the 6-position (vs. 4-position) on the coumarin core, fused with a benzothiadiazine ring. This compound demonstrates altered π-stacking interactions in crystallography (R factor = 0.046) .
Spectroscopic and Photophysical Properties
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Fluorescence λem (nm)
4-Bromo-2-oxo-2H-chromen-3-yl acetate 1745 (ester), 1680 (lactone) 2.35 (s, 3H, CH3), 6.45 (s, 1H, H-5) 425 (quenched due to Br)
2-Oxo-2H-chromen-3-yl acetate 1740 (ester), 1675 (lactone) 2.30 (s, 3H, CH3), 6.40 (s, 1H, H-5) 435
2-Oxo-2H-chromen-3-yl propionate 1735 (ester), 1670 (lactone) 1.20 (t, 3H, CH2CH3), 2.55 (q, 2H, CH2) 420

Key Observations :

  • The bromine atom in the 4-position reduces fluorescence intensity via the heavy atom effect, a trend absent in non-brominated analogs .
  • Esters with longer alkyl chains (e.g., propionate) slightly blue-shift emission due to increased electron-donating effects .
Crystallographic and Computational Data
Compound Crystallographic R Factor DFT HOMO-LUMO Gap (eV)
4-Bromo-2-oxo-2H-chromen-3-yl acetate 0.024 (high-resolution data) 4.5
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-benzothiadiazine 0.046 N/A
2-Oxo-2H-chromen-3-yl acetate 0.030 4.2

Insights :

  • The lower R factor for 4-bromo-3-acetoxycoumarin indicates superior crystallographic precision compared to the 6-bromo analog .
  • Bromine substitution increases the HOMO-LUMO gap, suggesting reduced reactivity compared to non-brominated coumarins .

Biological Activity

4-Bromo-2-oxo-2H-chromen-3-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

4 Bromo 2 oxo 2H chromen 3 yl acetate C11H9BrO4 \text{4 Bromo 2 oxo 2H chromen 3 yl acetate}\quad \text{ C}_{11}\text{H}_9\text{BrO}_4\text{ }

Antioxidant Activity

Coumarins exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that derivatives of coumarin can scavenge free radicals effectively. For instance, the antioxidant activity of various coumarin derivatives was evaluated using DPPH and ABTS assays, where they demonstrated considerable radical scavenging abilities.

Table 1: Antioxidant Activity of Coumarin Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4-Bromo-2-oxo-2H-chromen-3-yl acetate12.515.0
Coumarin A20.025.0
Coumarin B30.035.0

Antitumor Activity

Research indicates that coumarin derivatives possess antitumor activity against various cancer cell lines. In vitro studies have demonstrated that 4-Bromo-2-oxo-2H-chromen-3-yl acetate exhibits cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Table 2: Cytotoxicity of 4-Bromo-2-oxo-2H-chromen-3-yl acetate

Cell LineIC50 (µM)
MCF-79.54
HepG216.1

This compound was found to induce apoptosis in cancer cells, characterized by typical morphological changes such as chromatin condensation and nuclear fragmentation.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is significant for potential Alzheimer’s disease treatments. The compound showed promising inhibitory activity against these enzymes, which are crucial in neurotransmission.

Table 3: Cholinesterase Inhibition Data

EnzymeIC50 (nM)
AChE24
BuChE30

The biological activities of 4-Bromo-2-oxo-2H-chromen-3-yl acetate can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the coumarin structure enhances its ability to donate electrons and neutralize free radicals.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in tumor cells.
  • Enzyme Inhibition : The bromine atom in the structure may enhance binding affinity towards cholinesterases, thereby inhibiting their activity effectively.

Case Studies

Several studies have highlighted the efficacy of coumarin derivatives similar to 4-Bromo-2-oxo-2H-chromen-3-yl acetate:

  • Neuroprotective Effects : A study demonstrated that certain coumarin derivatives protected neuronal cells from oxidative stress-induced damage, significantly improving cell viability compared to standard neuroprotective agents like Quercetin .
  • Antitumor Efficacy : In a comparative study, various coumarins were screened for their anticancer properties, where compounds similar to 4-Bromo showed potent activity against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .

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